molecular formula C8H5BrCl2O B13685671 1-(4-bromo-2,6-dichlorophenyl)ethanone

1-(4-bromo-2,6-dichlorophenyl)ethanone

Cat. No.: B13685671
M. Wt: 267.93 g/mol
InChI Key: JXVVAHYVRPPKFG-UHFFFAOYSA-N
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Description

This compound features a phenyl ring substituted with a bromine atom at the para-position (C4) and chlorine atoms at the ortho-positions (C2 and C6), with an acetyl group (COCH₃) at C1. The presence of bromine and chlorine enhances lipophilicity and electronic effects, influencing reactivity and biological activity. Molecular weight is estimated at 280.40 g/mol (C₈H₅BrCl₂O), assuming substitution patterns similar to and .

Properties

Molecular Formula

C8H5BrCl2O

Molecular Weight

267.93 g/mol

IUPAC Name

1-(4-bromo-2,6-dichlorophenyl)ethanone

InChI

InChI=1S/C8H5BrCl2O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3

InChI Key

JXVVAHYVRPPKFG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1Cl)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-bromo-2,6-dichlorophenyl)ethanone can be synthesized through several methods. One common method involves the bromination of 1-(2,6-dichlorophenyl)ethanone using bromine in the presence of a solvent like chloroform. The reaction is typically carried out at low temperatures to control the addition of bromine .

Another method involves the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as toluene-4-sulfonic acid in acetonitrile. The reaction mixture is refluxed under an inert atmosphere, and the product is purified through column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Safety measures are crucial due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-2,6-dichlorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenones, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-bromo-2,6-dichlorophenyl)ethanone involves its interaction with specific molecular targets. The bromine and chlorine substituents enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

Halogen positioning and identity significantly alter chemical behavior. Key comparisons include:

Compound Name Molecular Formula Substituents Key Properties Reference
1-(4-Bromo-2,6-difluorophenyl)ethanone C₈H₅BrF₂O Br (C4), F (C2, C6) Higher lipophilicity; solid/crystalline
1-(4-Chloro-2,6-dimethylphenyl)ethanone C₉H₉ClO Cl (C4), CH₃ (C2, C6) Reduced halogen interactions; liquid
1-(4-Bromo-3-chlorophenyl)ethanone C₈H₆BrClO Br (C4), Cl (C3) Altered electrophilicity; solid
1-(5-Bromo-2,4-difluorophenyl)ethanone C₈H₅BrF₂O Br (C5), F (C2, C4) Distinct substitution pattern; solid

Key Observations :

  • Halogen Type : Bromine and chlorine increase molecular weight and polarizability compared to fluorine, enhancing electrophilic aromatic substitution (EAS) reactivity .
  • Substituent Position : Ortho-chlorine atoms (C2, C6) in the target compound may sterically hinder reactions compared to meta-substituted analogs (e.g., ) .
Antimicrobial and Anticancer Activity
Compound Name Antimicrobial Activity Anticancer Activity Notes Reference
1-(3-Bromo-5-methylphenyl)ethanone High High Superior activity due to Br and CH₃ synergy
1-(3-Chloro-5-methylphenyl)ethanone Low Moderate Reduced halogen effects
1-(2-Chloro-4-nitrophenyl)ethanone Moderate Not reported Nitro group enhances electrophilicity

Key Insights :

  • Bromine at para-positions (as in the target compound) may improve membrane permeability and target binding compared to methyl or nitro groups .
  • Ortho-chlorine substituents (C2, C6) could reduce cytotoxicity compared to para-chlorine analogs due to steric effects .

Key Points :

  • The target compound’s synthesis would likely involve halogen-directed EAS or cross-coupling reactions, similar to and .
  • Industrial production may face challenges due to the reactivity of ortho-chlorine atoms, necessitating optimized conditions.

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